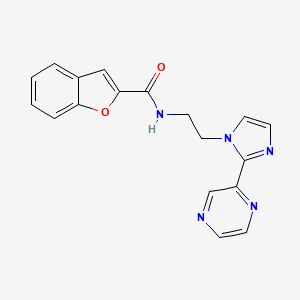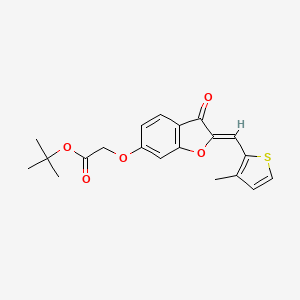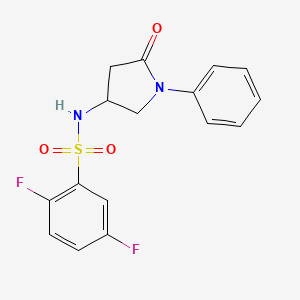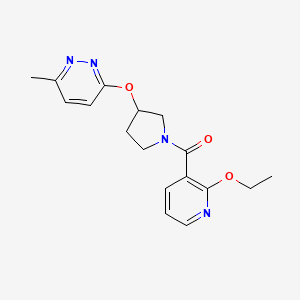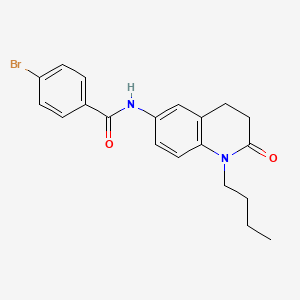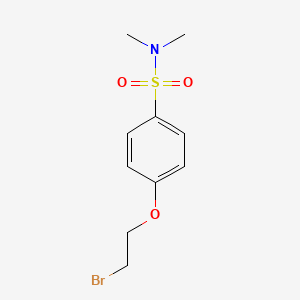
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide, also known as BEMES, is a synthetic compound with a wide range of applications in the scientific and medical fields. BEMES has been studied extensively in the past few decades, and it has been found to have a variety of biochemical and physiological effects. BEMES is used in a variety of laboratory experiments, and it has many advantages and limitations for use in these experiments.
Scientific Research Applications
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research. It has been used in a variety of studies, including studies of the structure and function of proteins, the mechanism of action of drugs, and the study of enzyme-catalyzed reactions. This compound has also been used to study the mechanism of action of enzymes, such as proteases and phosphatases. This compound has also been used in studies of the regulation of gene expression, and it has been used to study the role of transcription factors in gene regulation.
Mechanism of Action
The mechanism of action of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide is not fully understood. However, it is known that this compound can inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound is believed to bind to the active site of the enzyme and prevent the enzyme from catalyzing its reaction. This compound is also believed to be involved in the regulation of gene expression by binding to certain transcription factors and inhibiting their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been found to be involved in the regulation of gene expression, and it has been found to inhibit the activity of certain transcription factors. This compound has also been found to have an effect on the structure and function of proteins, and it has been found to affect the folding and stability of proteins.
Advantages and Limitations for Lab Experiments
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize, and it is relatively stable in solution. Another advantage is that it can be used to study the mechanism of action of drugs and enzymes, and it can be used to study the regulation of gene expression. The main limitation of using this compound is that it can be toxic in high concentrations, and it can interfere with the activity of certain enzymes.
Future Directions
The future directions for research on 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide are wide-ranging. One possible future direction is to further study the mechanism of action of this compound and its effects on proteins and gene expression. Another possible future direction is to develop new synthesis methods for this compound, which would allow for more efficient and cost-effective production. Additionally, further research could be done to investigate the effects of this compound on other enzymes and proteins, and to investigate the potential therapeutic applications of this compound.
Synthesis Methods
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide can be synthesized in a variety of ways, depending on the desired product. The most common synthesis method for this compound is the Williamson ether synthesis. This method involves the reaction of dimethylbenzenesulfonamide and 2-bromoethanol, which produces this compound. Other synthesis methods, such as the Mitsunobu reaction, can also be used to synthesize this compound.
properties
IUPAC Name |
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(2)16(13,14)10-5-3-9(4-6-10)15-8-7-11/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZPEDWXMNUTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2391155.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2391161.png)
